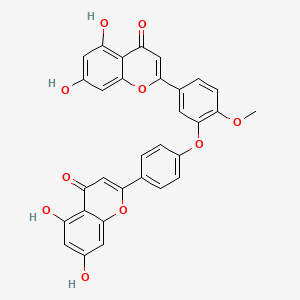

4'-O-Methylochnaflavone

Übersicht

Beschreibung

4'-O-Methylochnaflavone ist eine natürlich vorkommende Biflavonoidverbindung, die aus Pflanzen wie Lonicera japonica (Japanischer Geißblatt) und Ginkgo biloba isoliert wurde . Es ist bekannt für seine Fähigkeit, die Proliferation von Mauslymphozyten zu unterdrücken . Die Verbindung hat die Summenformel C31H20O10 und ein Molekulargewicht von 552,48 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die Flavonoidvorstufen beinhalten. Die Synthese beinhaltet typischerweise die Methylierung von Ochnaflavone, einem verwandten Biflavonoid, unter Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid unter basischen Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Extraktion und Reinigung aus pflanzlichen Quellen. Der Prozess umfasst Lösemittelextraktion, Chromatographie und Kristallisation, um die reine Verbindung zu erhalten .

Wirkmechanismus

Target of Action

4’-O-Methylochnaflavone, a biflavonoid isolated from Lonicera japonica, primarily targets mouse lymphocytes . It also targets the PIM3 kinase, a proto-oncogene with serine/threonine kinase activity .

Mode of Action

The compound interacts with its targets by suppressing their proliferation . In the case of PIM3 kinase, it inhibits the kinase with a potency several times higher than other compounds .

Biochemical Pathways

The compound affects the AKT/eNOS pathway . The down-regulation of proteins associated with this pathway after treatment with palmitic acid can be effectively reversed by 4’-O-Methylochnaflavone .

Pharmacokinetics

It is known that the compound is insoluble in water and slightly soluble or insoluble in dmso . This suggests that the compound’s bioavailability may be limited.

Result of Action

The compound increases the content of nitric oxide in rat cavernous endothelial cells . It also promotes the recovery of endothelial dysfunction caused by high levels of free fatty acids . Furthermore, it can restore the decreased cell viability induced by palmitic acid .

Action Environment

The action of 4’-O-Methylochnaflavone can be influenced by environmental factors such as the presence of free fatty acids . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

4’-O-Methylochnaflavone interacts with various biomolecules, playing a significant role in biochemical reactions. It has been reported to suppress mouse lymphocyte proliferation , indicating its interaction with immune cells and potential impact on immune responses.

Cellular Effects

In cellular processes, 4’-O-Methylochnaflavone has been found to have an effect on rat cavernous endothelial cells (RCECs). It was observed to increase the content of nitric oxide in RCECs, suggesting its influence on cell signaling pathways . It also promoted the recovery of endothelial dysfunction caused by high levels of free fatty acids .

Molecular Mechanism

At the molecular level, 4’-O-Methylochnaflavone exerts its effects through various mechanisms. It has been found to increase the expression of endothelial nitric oxide synthase (eNOS) and protein kinase B (PKB/AKT), which are key proteins in cell signaling pathways . This suggests that 4’-O-Methylochnaflavone may influence gene expression and enzyme activation.

Temporal Effects in Laboratory Settings

It has been observed to promote the recovery of endothelial dysfunction caused by high levels of free fatty acids , indicating potential long-term effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4’-O-Methylochnaflavone can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the methylation of ochnaflavone, a related biflavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of 4’-O-Methylochnaflavone involves the extraction and purification from plant sources. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4'-O-Methylochnaflavone unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Säuren und Basen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroderivate und verschiedene substituierte Flavonoide .

Wissenschaftliche Forschungsanwendungen

4'-O-Methylochnaflavone hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Unterdrückung der Lymphozytenproliferation aus. Die Verbindung interagiert mit verschiedenen molekularen Zielstrukturen, darunter Protein kinase B (PKB/AKT) und endotheliale Stickstoffoxidsynthase (eNOS), die an Zellsignalwegen beteiligt sind . Diese Interaktionen führen zur Hemmung der Zellproliferation und zur Modulation von Immunantworten .

Vergleich Mit ähnlichen Verbindungen

4'-O-Methylochnaflavone ist unter den Biflavonoiden aufgrund seines spezifischen Methylierungsmusters einzigartig. Ähnliche Verbindungen umfassen:

Amentoflavone: Ein weiteres Biflavonoid mit ähnlichen biologischen Aktivitäten, jedoch unterschiedlichen Strukturmerkmalen.

Bilobetin: In Ginkgo biloba gefunden, teilt es einige strukturelle Ähnlichkeiten, hat aber unterschiedliche biologische Wirkungen.

Diese Verbindungen verdeutlichen die Vielfalt und Spezifität von Biflavonoiden in Bezug auf ihre chemische Struktur und biologische Aktivitäten .

Eigenschaften

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQWQWSKFNQAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964303 | |

| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49619-87-6 | |

| Record name | 4'-O-Methylochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-O-METHYLOCHNAFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

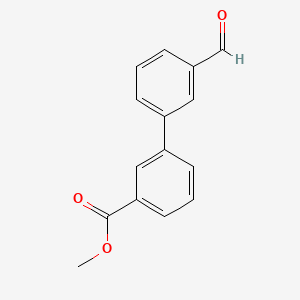

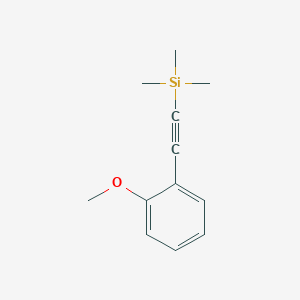

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)